molecular formula C103H172N24O22 B10839136 [Sar1Gly]GAL-B2

[Sar1Gly]GAL-B2

Cat. No.: B10839136
M. Wt: 2098.6 g/mol
InChI Key: FUVBWPLFMCRKPJ-RUUCUJBTSA-N
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Description

[Sar1Gly]GAL-B2 is a synthetic peptide that acts as a ligand for galanin receptors, specifically targeting galanin receptor type 2. This compound has been studied for its potential therapeutic applications, particularly in the modulation of neurological functions and disorders .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Sar1Gly]GAL-B2 involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added step-by-step in a specific sequence, using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). The peptide chain is elongated by repeated cycles of deprotection and coupling reactions until the desired sequence is achieved .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to increase efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product. Additionally, lyophilization is used to obtain the peptide in a stable, dry form suitable for storage and further use .

Chemical Reactions Analysis

Types of Reactions

[Sar1Gly]GAL-B2 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified peptides with altered disulfide bond patterns or amino acid sequences, which can affect the peptide’s stability, solubility, and biological activity .

Scientific Research Applications

[Sar1Gly]GAL-B2 has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in modulating galanin receptor activity, which is involved in various physiological processes such as pain perception, mood regulation, and feeding behavior.

    Medicine: Explored for potential therapeutic applications in treating neurological disorders, including epilepsy, depression, and Alzheimer’s disease.

    Industry: Utilized in the development of diagnostic tools and assays for detecting galanin receptor activity.

Mechanism of Action

[Sar1Gly]GAL-B2 exerts its effects by binding to galanin receptor type 2, a G-protein-coupled receptor. Upon binding, it activates intracellular signaling pathways, including the inhibition of adenylate cyclase and the activation of phospholipase C. These pathways lead to changes in cellular functions, such as neurotransmitter release and gene expression. The modulation of these pathways is responsible for the compound’s effects on neurological functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[Sar1Gly]GAL-B2 is unique in its selective binding to galanin receptor type 2, which allows for more targeted modulation of specific physiological processes. This selectivity makes it a valuable tool for studying the distinct roles of galanin receptor subtypes and for developing targeted therapies for neurological disorders .

Properties

Molecular Formula

C103H172N24O22

Molecular Weight

2098.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-6-(hexadecanoylamino)-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]butanediamide

InChI

InChI=1S/C103H172N24O22/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-41-85(132)110-49-32-28-39-74(93(139)117-72(90(109)136)36-25-29-46-104)119-94(140)73(37-26-30-47-105)118-95(141)75(38-27-31-48-106)120-102(148)83-40-33-50-127(83)88(135)60-113-92(138)76(51-62(2)3)121-96(142)77(52-63(4)5)122-98(144)79(54-67-42-44-69(130)45-43-67)116-87(134)59-112-91(137)65(8)114-101(147)82(61-128)125-99(145)81(56-84(108)131)123-97(143)78(53-64(6)7)124-103(149)89(66(9)129)126-100(146)80(115-86(133)57-107)55-68-58-111-71-35-24-23-34-70(68)71/h23-24,34-35,42-45,58,62-66,72-83,89,111,128-130H,10-22,25-33,36-41,46-57,59-61,104-107H2,1-9H3,(H2,108,131)(H2,109,136)(H,110,132)(H,112,137)(H,113,138)(H,114,147)(H,115,133)(H,116,134)(H,117,139)(H,118,141)(H,119,140)(H,120,148)(H,121,142)(H,122,144)(H,123,143)(H,124,149)(H,125,145)(H,126,146)/t65-,66+,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,89-/m0/s1

InChI Key

FUVBWPLFMCRKPJ-RUUCUJBTSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)NCCCC[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)CN

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C1CCCN1C(=O)CNC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)CN

Origin of Product

United States

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